(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid
CAS No.: 114396-70-2
Cat. No.: VC21259866
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114396-70-2 |
---|---|
Molecular Formula | C12H15NO5 |
Molecular Weight | 253.25 g/mol |
IUPAC Name | (2S)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m0/s1 |
Standard InChI Key | QPGOJGJGAWHTFS-LBPRGKRZSA-N |
Isomeric SMILES | C[C@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is identified by CAS number 114396-70-2 and possesses a molecular formula of C12H15NO5 with a molecular weight of 253.25 g/mol. Its IUPAC name is (2S)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid, reflecting its key structural features. The compound contains several important functional groups that contribute to its chemical versatility and reactivity.
The structure features a carboxylic acid group, a benzyloxycarbonyl (Cbz)-protected amino group, a primary hydroxyl function, and a methyl substituent at the alpha carbon. The alpha carbon possesses an (S) stereocenter, which is crucial for its specific biochemical interactions and applications in stereoselective synthesis. This stereochemistry must be carefully maintained during synthesis and subsequent reactions.
The compound's structural characteristics can be precisely identified through its Standard InChI notation: InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m0/s1. For database indexing and searching, its Standard InChIKey is QPGOJGJGAWHTFS-LBPRGKRZSA-N.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid:
Property | Value |
---|---|
CAS Number | 114396-70-2 |
Molecular Formula | C12H15NO5 |
Molecular Weight | 253.25 g/mol |
IUPAC Name | (2S)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Physical State | Solid (at room temperature) |
Stereochemistry | (S) configuration at the alpha carbon |
Key Functional Groups | Carboxylic acid, protected amino group (Cbz), hydroxyl group |
Standard InChIKey | QPGOJGJGAWHTFS-LBPRGKRZSA-N |
Applications in Research and Development
(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid serves primarily as an intermediate in the synthesis of more complex molecules, particularly in the fields of organic chemistry and pharmaceutical development.
Role in Organic Chemistry
In organic synthesis, this compound functions as a versatile building block due to its protected amino group and hydroxyl functionality, which make it amenable to further chemical modifications. These features allow for controlled and selective transformations at specific sites within the molecule, making it valuable for multi-step synthetic pathways.
The compound's defined stereochemistry makes it particularly useful in stereoselective synthesis, where controlling the configuration of chiral centers is crucial. This property is essential for creating complex molecules with precise three-dimensional arrangements.
Applications in Pharmaceutical Research
In pharmaceutical synthesis, (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid may serve as a precursor for various biologically active compounds. The presence of both protected amino and hydroxyl groups enables diverse structural modifications relevant to drug development.
The compound may be incorporated into peptide synthesis as a specialized building block, contributing unique structural features to the resulting peptides. Such modified peptides often exhibit enhanced pharmacological properties, including improved stability, bioavailability, or receptor selectivity.
Additionally, this compound could serve as a starting point for creating enzyme inhibitors or other bioactive molecules that require precise stereochemical control for optimal biological activity.
Research Significance and Future Directions
The significance of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid extends beyond its immediate applications as a synthetic intermediate. Its structural features and reactivity profile contribute to ongoing advancements in several research areas.
Structure-Activity Relationship Studies
The compound's defined stereochemistry and functional group pattern make it valuable for structure-activity relationship (SAR) studies in medicinal chemistry. By incorporating this building block into potential drug candidates, researchers can systematically investigate how structural modifications affect biological activity.
Methodological Advancements
Future research directions may include the development of more efficient synthetic routes to this compound, potentially employing emerging technologies such as flow chemistry or biocatalysis. Additionally, exploring the compound's reactivity under various conditions could expand its utility in complex molecule synthesis.
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